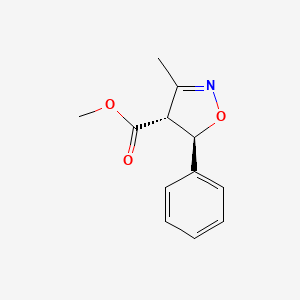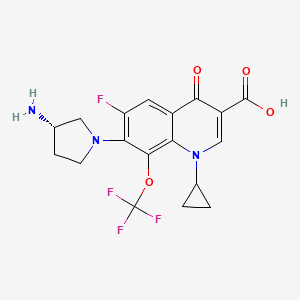
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and a trifluoromethoxy substituent. It is known for its potent antibacterial properties and is used in various scientific research and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinolone Core: The quinolone core is typically synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester. This step often requires acidic or basic conditions and elevated temperatures.
Introduction of the Fluoro and Trifluoromethoxy Groups: Fluorination and trifluoromethoxylation are achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and trifluoromethyl ethers, respectively.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinolone intermediate.
Final Functionalization: The amino group is introduced through reductive amination or other suitable methods, followed by purification steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can modify the quinolone core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinolone ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Catalytic hydrogenation, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
科学研究应用
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing novel quinolone derivatives with potential antibacterial properties.
Biology: Studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.
Medicine: Investigated for its potential use as an antibiotic to treat bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. The molecular targets include the gyrA and parC subunits of the enzymes, and the pathways involved are essential for bacterial survival and proliferation.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.
Moxifloxacin: A quinolone with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and membrane permeability, potentially leading to improved antibacterial activity and bioavailability compared to other quinolones.
属性
CAS 编号 |
178174-20-4 |
|---|---|
分子式 |
C18H17F4N3O4 |
分子量 |
415.3 g/mol |
IUPAC 名称 |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trifluoromethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H17F4N3O4/c19-12-5-10-13(25(9-1-2-9)7-11(15(10)26)17(27)28)16(29-18(20,21)22)14(12)24-4-3-8(23)6-24/h5,7-9H,1-4,6,23H2,(H,27,28)/t8-/m0/s1 |
InChI 键 |
URNIGUPATKKUTL-QMMMGPOBSA-N |
手性 SMILES |
C1CN(C[C@H]1N)C2=C(C=C3C(=C2OC(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F |
规范 SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)OC(F)(F)F)N4CCC(C4)N)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
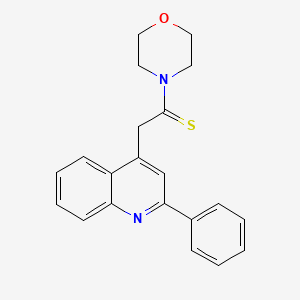
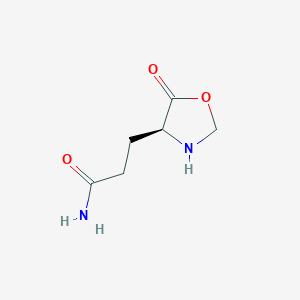
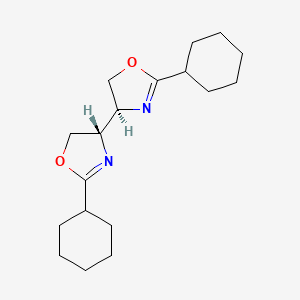
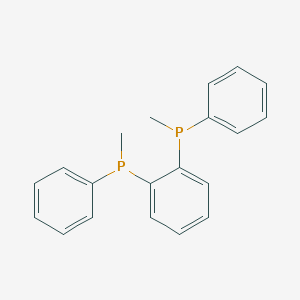
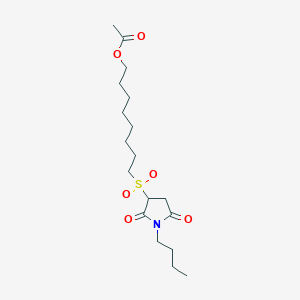

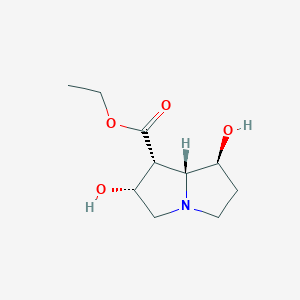
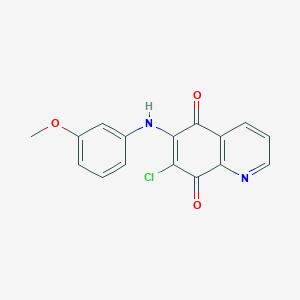


![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
